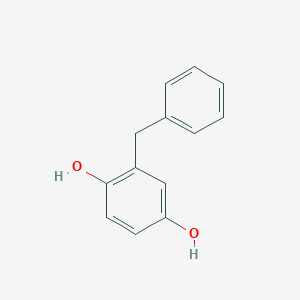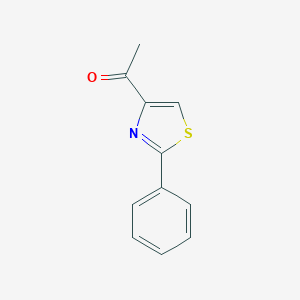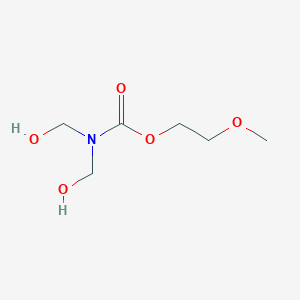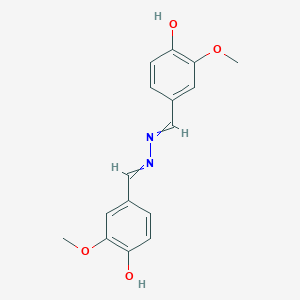
Vanillin azine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanillin azine typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-hydroxy-3-methoxybenzaldehyde+hydrazine derivative→Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Vanillin azine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Vanillin azine involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A precursor in the synthesis of the hydrazone compound.
Benzaldehyde, 3-hydroxy-4-methoxy-: Another isomer with similar structural features.
4-Benzyloxy-3-methoxybenzaldehyde: A related compound with a benzyloxy group instead of a hydroxy group.
Uniqueness
Vanillin azine is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications.
属性
CAS 编号 |
1696-60-2 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
4-[(Z)-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9-,18-10- |
InChI 键 |
GGQDJSIYHIRXDW-XFQWXJFMSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N\N=C/C2=CC(=C(C=C2)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


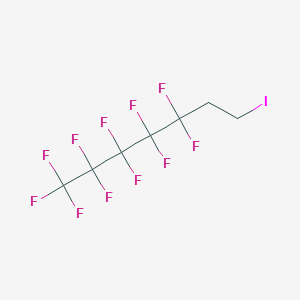
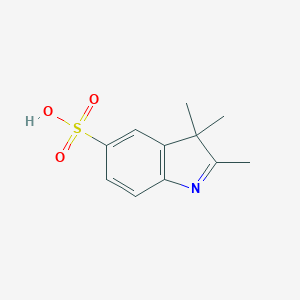
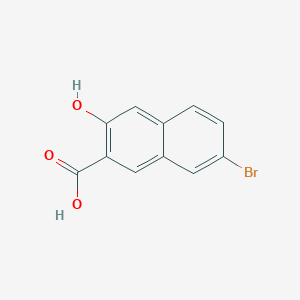
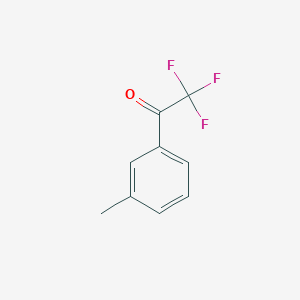
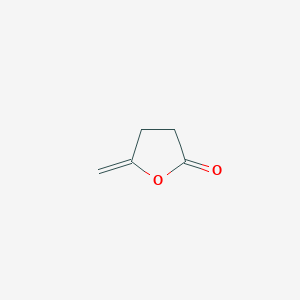
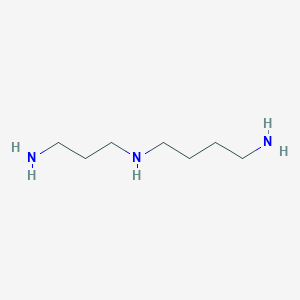
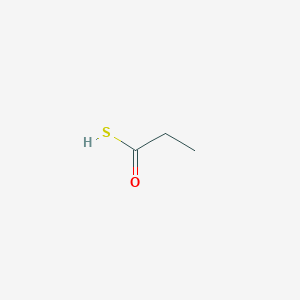
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)


